Amiphenazole

描述

属性

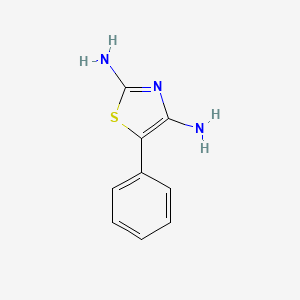

IUPAC Name |

5-phenyl-1,3-thiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOYFZYFGWBUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride) | |

| Record name | Amiphenazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046388 | |

| Record name | Amiphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-55-1 | |

| Record name | Amiphenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiphenazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amiphenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPHENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZJ8PWY0XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiphenazole: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole, also known by trade names such as Daptazile, is a respiratory stimulant that has been historically used as an antidote for overdose from central nervous system depressants like barbiturates and opioids.[1][2] Chemically, it is 5-phenyl-1,3-thiazole-2,4-diamine.[3] While it has been largely superseded by more effective and specific agents such as doxapram and the opioid antagonist naloxone, its study provides valuable insights into the pharmacology of respiratory control.[1][4] this compound was considered particularly useful for its ability to counteract the respiratory depression caused by morphine without significantly diminishing its analgesic effects.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound based on available scientific literature.

Core Mechanism of Action

The primary and most clearly defined action of this compound is the stimulation of the central nervous system (CNS), which in turn leads to an increase in respiratory activity.[5]

-

Central Nervous System Stimulation : Research indicates that this compound acts predominantly on the brainstem and spinal cord.[5] It enhances the activity of the respiratory and vasomotor centers located in these regions.[5] This stimulation is thought to involve a general enhancement of excitatory neurotransmission rather than the inhibition of inhibitory pathways.[5]

-

Respiratory Stimulation : The central stimulation results in increased ventilation. This is primarily achieved by an increase in tidal volume rather than a significant change in the respiratory rate.[5] This characteristic made it a subject of interest for treating respiratory failure and for counteracting the respiratory depression induced by drugs like morphine.[5][6][7]

-

Antagonism of Drug-Induced Sedation : this compound has been used, often in combination with bemegride, to counteract the sedation and respiratory depression caused by barbiturate or opiate overdose.[1][8] It was noted for its ability to reverse these effects from morphine while having less impact on analgesia.[1][5] Some studies have even suggested that this compound may possess some analgesic properties itself.[5]

Quantitative Pharmacological Data

The available literature on this compound, being an older drug, is limited in terms of modern quantitative pharmacological data such as specific receptor binding affinities (Ki) or in vitro potency (IC50/EC50) values. The table below summarizes the known pharmacological effects.

| Parameter | Description | Source |

| Drug Class | Respiratory Stimulant, Analeptic | [1][5] |

| Primary Site of Action | Brainstem and Spinal Cord (Respiratory and Vasomotor Centers) | [5] |

| Physiological Effect | Increased ventilation, primarily through increased tidal volume | [5] |

| Clinical Applications (Historical) | Antidote for barbiturate and opioid overdose; Treatment of respiratory failure | [1][6][7] |

| Key Interaction | Counteracts respiratory depression from morphine with minimal effect on analgesia | [1][5] |

Experimental Methodologies

The characterization of this compound's mechanism of action has relied on a combination of in vivo and in vitro studies.

In Vivo Models of Respiratory Depression The primary method for evaluating the efficacy of this compound has been through animal models of drug-induced respiratory depression.

-

Protocol Outline :

-

Animal Subject : Typically, laboratory animals such as rabbits or dogs are used.

-

Induction of Respiratory Depression : A CNS depressant, such as morphine or a barbiturate, is administered to the animal to induce a measurable state of respiratory depression (e.g., decreased respiratory rate and tidal volume).

-

This compound Administration : this compound is then administered, often intravenously, to the sedated animal.

-

Monitoring : Key physiological parameters are monitored throughout the experiment. This includes respiratory rate, tidal volume, minute ventilation, and arterial blood gases (pO2 and pCO2).

-

Outcome Measure : The primary outcome is the reversal of the respiratory depressant effects of the initial drug, demonstrated by a return of respiratory parameters towards baseline levels.[5]

-

In Vitro Assays While detailed in vitro assay results are not extensively reported in the available literature, such studies would be crucial for elucidating the direct molecular mechanisms.

-

Hypothetical Protocol for Receptor Binding Assay :

-

Preparation of Tissue : A homogenate of brain tissue, specifically from the brainstem region rich in respiratory control centers, would be prepared.

-

Radioligand : A radiolabeled ligand for a hypothesized target receptor (e.g., a subtype of glutamate receptor) would be used.

-

Incubation : The tissue homogenate would be incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation and Counting : The bound and free radioligand would be separated, and the amount of bound radioactivity would be measured.

-

Data Analysis : The data would be used to calculate the binding affinity (Ki) of this compound for the specific receptor target.

-

Signaling Pathways and Chemical Synthesis

Proposed Mechanism of Action

The precise molecular targets of this compound are not well-defined in the available literature. However, its action as a central respiratory stimulant suggests an interaction with neurotransmitter systems that regulate arousal and respiration. The proposed mechanism involves a general enhancement of excitatory neurotransmission in the brainstem.

Caption: Proposed mechanism of this compound as a central respiratory stimulant.

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment to test the efficacy of this compound against opioid-induced respiratory depression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C9H9N3S | CID 10275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound Hydrochloride|CAS 942-31-4|Research [benchchem.com]

- 6. bmj.com [bmj.com]

- 7. bmj.com [bmj.com]

- 8. Barbiturate poisoning treated with this compound and bemegride - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiphenazole for Respiratory Depression: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the existing research on amiphenazole, a respiratory stimulant historically used to counteract respiratory depression induced by central nervous system depressants. This document collates the available scientific literature to present a detailed account of its mechanism, experimental data, and potential research avenues.

Executive Summary

This compound (also known as Daptazile) is a respiratory stimulant that saw use primarily in the mid-20th century as an antidote for barbiturate and opioid overdose.[1] While it demonstrated efficacy in reversing respiratory depression, its use has been largely superseded by more specific and potent agents such as naloxone for opioid overdose and other analeptics like doxapram.[1][2] Notably, a significant body of modern, in-depth technical data on this compound, including its precise mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and specific signaling pathways, is lacking in the current scientific literature. This guide aims to summarize the available information and highlight areas where further research could provide valuable insights for the development of novel respiratory stimulants.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in the available literature. It is broadly classified as a respiratory stimulant or analeptic.[1][2] Unlike naloxone, which is a direct opioid receptor antagonist, this compound's effects are not believed to be mediated by direct interaction with opioid receptors.[1] This is supported by early clinical observations that while it counteracted respiratory depression from morphine, it also antagonized analgesia, suggesting a more generalized central nervous system stimulant effect rather than a specific opioid interaction.

The prevailing hypothesis from historical literature is that this compound acts as a central nervous system stimulant, with a notable effect on the respiratory centers in the brainstem. It is thought to increase the sensitivity of these centers to carbon dioxide, thereby stimulating an increase in respiratory rate and tidal volume. However, the specific receptors or ion channels it modulates to achieve this effect remain undefined. Further research would be necessary to identify its molecular targets, which could include but are not limited to, potassium channels, neurotransmitter systems (e.g., GABAergic or glutamatergic pathways), or chemoreceptor pathways.

Quantitative Data

A thorough review of the available scientific literature reveals a significant scarcity of detailed quantitative data for this compound according to modern standards. The tables below summarize the available information and highlight the existing data gaps.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Source |

| Half-life (t½) | Data Not Available | - | - | - |

| Bioavailability | Data Not Available | - | - | - |

| Volume of Distribution (Vd) | Data Not Available | - | - | - |

| Clearance (CL) | Data Not Available | - | - | - |

| Metabolism | Data Not Available | - | - | - |

| Excretion | Data Not Available | - | - | - |

Table 2: Pharmacodynamic Data - Efficacy in Respiratory Depression

| Model | Subject | Inducing Agent | This compound Dose | Observed Effect | Quantitative Change | Source |

| Clinical Study | Post-operative Patients | Morphine | Not Specified | Reversal of respiratory depression and analgesia | Data Not Available | |

| Case Series | Barbiturate Poisoning | Barbiturates | Varied | Antagonism of barbiturate effects | Data Not Available | [3] |

| Clinical Study | Respiratory Failure | - | Not Specified | Improved respiration | Data Not Available | [4] |

Experimental Protocols

Detailed experimental protocols from the primary literature are sparse. However, based on the nature of the studies, a general methodology can be inferred.

In Vivo Models of Respiratory Depression

A common experimental paradigm involved the induction of respiratory depression in animal models or the observation of patients with drug-induced respiratory compromise.

-

Animal Models:

-

Species: Rabbits, cats, and dogs were commonly used in mid-20th-century pharmacological studies.

-

Induction of Respiratory Depression: Administration of a central nervous system depressant, typically a barbiturate (e.g., pentobarbital) or an opioid (e.g., morphine), at a dose sufficient to cause a measurable decrease in respiratory rate and depth.

-

This compound Administration: Intravenous or intraperitoneal administration of this compound at varying doses.

-

Monitoring: Key parameters would have included respiratory rate (observed visually or via a pneumotachograph), tidal volume, and in some cases, arterial blood gas analysis (PaO2 and PaCO2).

-

-

Clinical Studies:

-

Patient Population: Patients presenting with overdose of sedative-hypnotics or opioids, or post-operative patients with opioid-induced respiratory depression.

-

Intervention: Administration of this compound, often intravenously.

-

Efficacy Assessment: Clinical observation of an increase in respiratory rate and depth, improvement in consciousness, and reversal of other signs of overdose.

-

Visualizations

Signaling Pathways and Workflows

Given the lack of specific knowledge about this compound's molecular mechanism, the following diagrams illustrate its proposed functional role and a hypothetical modern experimental workflow to investigate its properties.

Caption: Proposed functional role of this compound in reversing respiratory depression.

Caption: Hypothetical workflow for modern preclinical evaluation of this compound.

Discussion and Future Directions

The historical data on this compound, while limited, suggests it possesses respiratory stimulant properties. However, the lack of a defined mechanism of action and a comprehensive pharmacodynamic and pharmacokinetic profile makes its clinical utility in the modern era uncertain, especially with the availability of highly effective and specific antagonists like naloxone.

For researchers in drug development, this compound could serve as a scaffold or starting point for the development of novel, non-opioid receptor-mediated respiratory stimulants. A critical first step would be to elucidate its molecular target(s). Modern techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or large-scale screening against known receptor and ion channel panels could be employed.

Further research should focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of this compound.

-

Pharmacokinetic and Pharmacodynamic Characterization: Conducting formal studies to determine its absorption, distribution, metabolism, excretion, and dose-response relationship for respiratory stimulation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for its target, while minimizing off-target effects.

-

Safety Profile: A thorough evaluation of its potential for adverse effects, which were not well-documented in the older literature.

References

Amiphenazole: A Technical Whitepaper on a Classic Central Nervous System Stimulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, also known as Daptazile, is a central nervous system (CNS) stimulant historically utilized as a respiratory stimulant or analeptic. Its primary clinical applications were in the management of respiratory depression induced by barbiturate or opiate overdose, often in combination with bemegride. This compound was noted for its ability to counteract respiratory depression while having a comparatively lesser effect on analgesia, a characteristic that differentiated it from opioid antagonists like naloxone. Despite its historical use, this compound has been largely superseded by more effective and safer respiratory stimulants such as doxapram and specific opioid antagonists. This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, pharmacological effects, and historical clinical use, while also highlighting the significant gaps in the current understanding of its molecular pharmacology.

Introduction

This compound (5-phenyl-1,3-thiazole-2,4-diamine) is a CNS stimulant that was traditionally employed to counteract respiratory failure from various causes, including drug-induced overdose.[1] It was frequently used in conjunction with bemegride to treat barbiturate poisoning.[1] A key perceived advantage of this compound was its capacity to reverse morphine-induced respiratory depression without significantly diminishing the analgesic effects.[1] However, with the advent of more specific and potent respiratory stimulants and opioid antagonists, the clinical use of this compound has become rare in most countries.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound as a central nervous system stimulant is not well-elucidated in the available scientific literature. It is generally understood to act on the brainstem and spinal cord, leading to an increase in the activity of the respiratory and vasomotor centers.[2] This broad action on the central components of respiratory control is consistent with its classification as an analeptic.

Due to the limited recent research on this compound, detailed information regarding its specific receptor binding profile and its effects on neurotransmitter systems is not available. It is plausible that this compound may interact with key inhibitory or excitatory neurotransmitter systems within the brainstem's respiratory centers, but further investigation would be required to confirm this.

Pharmacological Effects

The primary pharmacological effect of this compound is the stimulation of respiration. This is characterized by an increase in both the rate and depth of breathing.

Central Nervous System Effects

As a CNS stimulant, this compound can lead to a state of increased alertness and arousal. However, this generalized stimulation also carries the risk of adverse effects.

Adverse Effects

The non-specific nature of this compound's CNS stimulation can result in a range of adverse effects, including:

-

Nausea and coughing[2]

-

Restlessness[2]

-

Hypertension[2]

-

Tachycardia and arrhythmias[2]

-

Convulsions at higher doses[2]

The narrow safety margin and the potential for inducing convulsions are significant drawbacks of this compound and other analeptics of its era.[2]

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data on the pharmacodynamics or pharmacokinetics of this compound. Information regarding its potency (e.g., EC50, IC50), efficacy, receptor binding affinities (e.g., Ki, Kd), and pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) is not detailed in the accessible literature. The following table reflects this data gap.

| Parameter | Value | Reference |

| Pharmacodynamics | ||

| Receptor Binding Affinity (Ki) | Not Available | |

| Potency (EC50/IC50) | Not Available | |

| Efficacy (Emax) | Not Available | |

| Pharmacokinetics | ||

| Half-life (t1/2) | Not Available | |

| Volume of Distribution (Vd) | Not Available | |

| Clearance (CL) | Not Available | |

| Bioavailability | Not Available |

Experimental Protocols

Detailed experimental protocols from the early clinical studies and preclinical research on this compound are not available in the readily accessible scientific literature. The publications from the mid-20th century, which form the bulk of the available information, are primarily clinical reports and do not provide the detailed methodological descriptions that are standard in modern scientific publications.

Signaling Pathways and Logical Relationships

Due to the lack of detailed mechanistic studies, the specific signaling pathways modulated by this compound remain unknown. To illustrate the general logical flow of its proposed action and the context of its historical use, the following diagrams are provided.

Caption: Proposed high-level mechanism of this compound as a CNS stimulant.

Caption: Historical clinical application of this compound for drug-induced respiratory depression.

Conclusion

This compound represents a historically significant CNS stimulant that played a role in the management of respiratory depression before the development of more modern and specific therapeutic agents. While its general mechanism of action is described as a stimulation of the brainstem and spinal cord respiratory centers, a detailed understanding at the molecular and cellular level is lacking in the available scientific literature. The absence of quantitative pharmacodynamic and pharmacokinetic data, as well as detailed experimental protocols, underscores the limitations of the existing knowledge base for this compound. This technical guide provides a summary of the currently accessible information on this compound for the scientific community, while also highlighting the need for further research should there be renewed interest in this or similar classes of CNS stimulants.

References

The Analeptic Approach to Barbiturate Poisoning: An Investigation of Amiphenazole's Efficacy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of the historical use and therapeutic effects of amiphenazole in the context of acute barbiturate poisoning. By examining key clinical studies from the mid-20th century, this document synthesizes the available quantitative data, details the experimental protocols employed, and illustrates the proposed mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context of analeptic therapies and the physiological antagonism of central nervous system depressants.

Introduction

Barbiturates, a class of drugs derived from barbituric acid, were widely prescribed as sedatives and hypnotics throughout the first half of the 20th century. However, their narrow therapeutic index and high potential for addiction led to a significant incidence of accidental and intentional overdose, posing a major clinical challenge.[1][2] Barbiturate toxicity manifests as profound central nervous system (CNS) depression, leading to coma, respiratory depression, and cardiovascular collapse.[1][3] The primary mechanism of barbiturate action involves potentiating the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases the duration of chloride ion channel opening and hyperpolarizes the neuron.[4][5]

In the absence of specific receptor antagonists, treatment for barbiturate poisoning was largely supportive. However, during the 1950s, a new therapeutic strategy emerged centered on the use of analeptics or CNS stimulants to counteract the depressive effects of barbiturates. Among these, this compound (2,4-diamino-5-phenylthiazole), also known as Daptazole, gained prominence, often used in conjunction with bemegride.[6][7] this compound was identified as a respiratory stimulant, thought to act on the brainstem and spinal cord to increase the activity of respiratory and vasomotor centers.[8] This guide delves into the seminal research that defined the role of this compound in treating barbiturate intoxication.

Proposed Mechanism of Action

This compound's therapeutic effect in barbiturate poisoning is not one of direct competitive antagonism at the GABA-A receptor. Instead, it functions as a physiological or functional antagonist. While barbiturates enhance CNS inhibition, this compound provides a counteracting stimulation, with its most critical effect being the stimulation of the medullary respiratory center.[8][9] This action directly opposes the primary cause of mortality in barbiturate overdose: respiratory arrest.[1]

The signaling pathway, as understood from the literature of the era, is a top-level physiological one rather than a detailed molecular cascade. Barbiturates depress the reticular activating system and medullary centers, while this compound is believed to directly stimulate these same centers.

Summary of Clinical Data

The following tables summarize quantitative data from key clinical reports on the use of this compound and bemegride in treating barbiturate poisoning. The data is compiled from case reports, and therefore, represents individual outcomes rather than results from controlled clinical trials.

Table 1: Patient Demographics and Ingested Barbiturates (Worlock, 1956)[10]

| Case No. | Age | Sex | Ingested Barbiturate | Estimated Dose (Grains) |

| 1 | 50 | F | Tuinal | 30 |

| 2 | 22 | F | Sodium Amytal | 45 |

| 3 | 42 | M | Seconal | 30 |

Note: 1 grain is approximately 64.8 milligrams.

Table 2: Treatment Dosages and Outcomes (Worlock, 1956)[10]

| Case No. | Total Bemegride (mg) | Total this compound (mg) | Time to Return of Reflexes (hours) | Time to Consciousness (hours) | Outcome |

| 1 | 1000 | 300 | 1 | 12 | Recovered |

| 2 | 1500 | 450 | 1.5 | 24 | Recovered |

| 3 | 1250 | 375 | 1 | 18 | Recovered |

Table 3: Summary of Patient Series (Shulman et al., 1955)[1][11]

| Number of Patients | Barbiturate Type | Average Time to "Safe State"1 (hours) | Spontaneous Recovery from "Safe State" (hours) |

| 30 | Various | ~2 | ~8 |

1"Safe State" was defined by the authors as a state of light anesthesia with the return of pharyngeal and laryngeal reflexes, voluntary movement, and normalization of pulse and respiratory rate.[1]

Experimental and Clinical Protocols

The methodologies employed in the 1950s for the treatment of barbiturate poisoning with this compound were centered on careful clinical observation and titration of the analeptic drugs until a desired physiological response was achieved.

Patient Assessment

Upon admission, patients suspected of barbiturate overdose underwent a rapid clinical assessment. Key parameters included:

-

Level of Consciousness: Assessed using a grading system from drowsiness to deep coma with no response to painful stimuli.

-

Respiratory Status: Rate, depth, and character of breathing were noted. Cyanosis was a critical sign.

-

Cardiovascular Status: Pulse rate and blood pressure were monitored.

-

Reflexes: Absence of corneal, pupillary, pharyngeal, and laryngeal reflexes indicated deep coma.

General Treatment Protocol

Before the specific administration of analeptics, general supportive care was initiated:[1]

-

Airway Management: Ensuring a clear airway was the first priority. Endotracheal intubation was performed if necessary.

-

Gastric Lavage: If the patient was seen within 4-5 hours of ingesting the barbiturate, gastric lavage was performed to remove any unabsorbed drug.

-

Oxygenation: Adequate oxygen was supplied.

-

Antibiotic Cover: Prophylactic antibiotics were often administered to prevent pneumonia, a common complication of prolonged coma.[2]

This compound and Bemegride Administration Protocol

The specific protocol for analeptic administration as described by Shulman et al. and Worlock involved the following steps:[1][10]

-

Drug Preparation: this compound (D.A.P.T.) was prepared as a 1.5% (15 mg/ml) solution and bemegride (NP13) as a 0.5% (5 mg/ml) solution in physiological saline.[1]

-

Initial Dosing: An intravenous infusion was started. A common approach was to administer bemegride and this compound sequentially or concurrently. For example, 10 ml (50 mg) of bemegride solution followed by 2 ml (30 mg) of this compound solution.

-

Titration and Monitoring: The drugs were administered every three to five minutes. The patient's response was continuously monitored. Key indicators of improvement were:

-

Flickering of the eyelids

-

Twitching of facial muscles or limbs

-

Return of gag and cough reflexes

-

Improvement in the depth of respiration

-

Increase in pulse rate and blood pressure

-

-

Endpoint of Treatment: The administration was continued until the patient reached a "safe state," characterized by the return of key reflexes and stabilization of vital signs. The goal was not to achieve full consciousness immediately, as this could lead to an over-excited and irritable state.[1]

-

Post-Analeptic Care: Once the "safe state" was achieved, the infusion was stopped, and the patient was closely monitored for any relapse. Spontaneous recovery to full consciousness typically occurred within several hours.[1]

Conclusion

The use of this compound, typically in combination with bemegride, represented a significant, albeit transient, chapter in the management of acute barbiturate poisoning. The available clinical data from the 1950s, primarily in the form of case series, suggests that this analeptic therapy could rapidly reverse the life-threatening respiratory depression and deep coma associated with overdose.[1][10] The treatment protocols were based on titrating the drugs against the patient's physiological responses, aiming for a "safe state" from which the body could recover spontaneously.

It is crucial to note that this therapeutic approach has been largely superseded. The development of modern intensive care, with its emphasis on advanced respiratory and cardiovascular support, has rendered the use of non-specific CNS stimulants like this compound obsolete for this indication.[6][9] Furthermore, the risk of analeptic-induced convulsions is significant. Nevertheless, an investigation into this compound's historical application provides valuable insights into the principles of physiological antagonism and the evolution of toxicology and critical care medicine.

References

- 1. scispace.com [scispace.com]

- 2. A New Treatment of Barbiturate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Use of this compound in Respiratory Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of this compound in respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Barbiturate poisoning treated with this compound and bemegride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Hydrochloride|CAS 942-31-4|Research [benchchem.com]

- 9. Respiratory Stimulants: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. Barbiturate Poisoning Treated with this compound and Bemegride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new treatment of barbiturate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiphenazole's Role in Counteracting Opiate Overdose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, a respiratory stimulant, has been historically utilized as an analeptic agent to counteract the life-threatening respiratory depression induced by opiate and barbiturate overdose. While largely supplanted by specific opioid antagonists like naloxone, a review of its mechanism and historical clinical data provides valuable insights for the development of novel respiratory stimulants. This guide synthesizes the available technical information on this compound, focusing on its mechanism of action, quantitative effects on opiate-induced respiratory depression, and the experimental protocols used in its evaluation.

Introduction

Opioid-induced respiratory depression (OIRD) remains the primary cause of mortality in opiate overdose cases. The current standard of care involves the administration of opioid receptor antagonists, such as naloxone, which competitively inhibit the effects of opioids at the mu-opioid receptor. However, these antagonists also reverse the analgesic effects of opioids and can precipitate acute withdrawal symptoms. Historically, a different class of drugs, respiratory stimulants, were employed to counteract OIRD. This compound is a notable member of this class, recognized for its ability to stimulate respiration with a lesser impact on analgesia compared to opioid antagonists[1]. This document provides a detailed examination of the scientific and clinical data related to this compound's role in reversing opiate overdose.

Mechanism of Action

This compound's primary mechanism is the stimulation of the central nervous system (CNS), specifically targeting the respiratory centers in the brainstem. Unlike opioid antagonists that act on opioid receptors, this compound's effects are independent of these receptors. This distinction is crucial as it allows for the potential to counteract respiratory depression without affecting opioid-mediated analgesia[1].

The precise signaling pathway of this compound as a respiratory stimulant is not as extensively characterized as modern pharmaceuticals. However, based on the understanding of other analeptic agents and its known physiological effects, a proposed pathway involves the modulation of chemoreceptors and the respiratory control center.

Quantitative Data from Clinical Studies

A key double-blind study conducted in 1980 provides the most detailed quantitative data on the effects of this compound in comparison to other agents for the reversal of morphine-induced respiratory depression in postoperative patients.

Table 1: Comparison of Drugs for Reversal of Morphine-Induced Respiratory Depression

| Drug | Dosage | Effect on Respiratory Depression | Effect on Analgesia |

| This compound | Data not fully available in abstract | Reversal | Reversal |

| Levallorphan | Data not fully available in abstract | Reversal | Reversal |

| Naloxone | Data not fully available in abstract | Reversal | Reversal |

| Doxapram | Data not fully available in abstract | Reversal | No alteration |

Source: Antagonists of Morphine-Induced Respiratory Depression. A Study in Postoperative Patients. Anaesthesia, 1980.[1]

Note: The abstract of this key study indicates that this compound reversed both respiratory depression and analgesia, similar to the opioid antagonists levallorphan and naloxone. Doxapram, another respiratory stimulant, reversed respiratory depression without affecting analgesia.

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the efficacy of this compound in a clinical setting, based on the methodology of the 1980 study[1].

Detailed Methodologies:

-

Patient Population: The study population would consist of adult patients in the postoperative period who have received intravenous morphine for pain management and exhibit signs of respiratory depression.

-

Induction of Respiratory Depression: A standardized dose of morphine (e.g., up to 0.33 mg/kg) is administered intravenously to induce a measurable level of respiratory depression.

-

Drug Administration: The experimental drug (this compound) and control drugs (levallorphan, naloxone, doxapram) are administered intravenously in a double-blind manner.

-

Monitoring: Continuous monitoring of respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, is essential. Arterial blood gas analysis should be performed at baseline and at specified intervals post-drug administration to measure PaO2 and PaCO2.

-

Assessment of Analgesia: Pain scores are to be recorded using a validated scale at regular intervals to assess any changes in the level of analgesia.

-

Statistical Analysis: Appropriate statistical tests should be used to compare the changes in respiratory and analgesic parameters between the different treatment groups.

Discussion and Future Directions

The available evidence indicates that this compound is effective in reversing opioid-induced respiratory depression. However, its concomitant reversal of analgesia, as suggested by the 1980 study, makes it less ideal than a respiratory stimulant that preserves analgesia, such as doxapram[1]. The historical use of this compound, often in combination with other analeptics like bemegride, suggests a complex pharmacological profile that may warrant further investigation.

For modern drug development, the exploration of non-opioid receptor-mediated mechanisms for respiratory stimulation remains a promising avenue. The ideal therapeutic agent would selectively stimulate respiration without affecting analgesia or inducing significant side effects. Further research into the specific molecular targets of this compound and other historical respiratory stimulants could uncover novel pathways for the development of safer and more effective treatments for opioid overdose.

Conclusion

This compound represents an early pharmacological approach to managing opiate overdose by directly stimulating the respiratory centers. While its clinical use has been superseded by more specific opioid antagonists, the principles of its mechanism of action offer valuable lessons for contemporary research. The development of a respiratory stimulant that can be safely and effectively administered in the event of an opioid overdose, without reversing the desirable analgesic effects, would be a significant advancement in patient care and a powerful tool in combating the ongoing opioid crisis.

References

An In-depth Technical Guide to the Chemical Synthesis of Amiphenazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, chemically known as 5-phenyl-1,3-thiazole-2,4-diamine hydrochloride, is a respiratory stimulant. This document provides a comprehensive technical guide on the primary chemical synthesis pathways for this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthetic routes, including in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical transformations. The synthesis of this compound is predominantly achieved through two main routes, both culminating in the formation of the 2,4-diamino-5-phenylthiazole core structure, which is subsequently converted to its hydrochloride salt. This guide will meticulously detail each pathway, offering a comparative analysis of their methodologies and outcomes.

Introduction

This compound (also known as 'Daptazole') is a pharmaceutical agent that has been historically used as a respiratory stimulant, often to counteract the effects of central nervous system depressants such as barbiturates and morphine.[1] Its synthesis is of significant interest to the medicinal and organic chemistry communities. This guide focuses on the chemical synthesis of this compound, providing a detailed exploration of the established methodologies.

Synthesis Pathways

There are two primary synthetic routes for the preparation of this compound. Both pathways converge on the synthesis of the key intermediate, 2,4-diamino-5-phenylthiazole, which is then converted to the final hydrochloride salt.

Pathway 1: From Benzaldehyde via α-Cyanobenzyl Benzenesulfonate

This pathway commences with the synthesis of an α-cyanobenzyl benzenesulfonate intermediate from benzaldehyde, which is then reacted with thiourea to form the thiazole ring.

Pathway 2: From α-Halo-Phenylacetonitrile

This alternative and more direct route involves the reaction of an α-halo-phenylacetonitrile (either the bromo or chloro derivative) with thiourea.

Detailed Experimental Protocols

Pathway 1: From Benzaldehyde

Step 1: Synthesis of α-Cyanobenzyl Benzenesulfonate

This initial step involves a three-component reaction between benzaldehyde, a benzenesulfonyl chloride, and an alkali metal cyanide.[2]

-

Experimental Protocol:

-

To a stirred solution of sodium cyanide in water, add benzaldehyde.

-

Cool the mixture in an ice bath.

-

Slowly add benzenesulfonyl chloride to the mixture while maintaining a low temperature.

-

Continue stirring for several hours, allowing the reaction to proceed to completion.

-

The resulting α-cyanobenzyl benzenesulfonate can be isolated through extraction with a suitable organic solvent and purified by recrystallization.

-

Step 2: Synthesis of 2,4-Diamino-5-phenylthiazole Benzenesulfonate Salt

The α-cyanobenzyl benzenesulfonate is then reacted with thiourea to form the thiazole ring structure.

-

Experimental Protocol:

-

Dissolve α-cyanobenzyl benzenesulfonate and thiourea in a suitable solvent such as ethanol.

-

Reflux the mixture for several hours.

-

Upon cooling, the 2,4-diamino-5-phenylthiazole benzenesulfonate salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a cold solvent.

-

Step 3: Conversion to 2,4-Diamino-5-phenylthiazole (Free Base)

The benzenesulfonate salt is converted to the free base using an alkaline solution.[2]

-

Experimental Protocol:

-

Prepare an agitated solution of an alkaline carbonate (e.g., soda ash) or ammonia in water.

-

Maintain the temperature of the alkaline solution between 40°C and 60°C (preferably 45-50°C).[2]

-

Add the 2,4-diamino-5-phenylthiazole benzenesulfonate salt to the alkaline solution over a period of at least 30 minutes.[2]

-

After the addition is complete, continue stirring for a short period to ensure complete conversion.

-

Separate the precipitated 2,4-diamino-5-phenylthiazole free base by filtration.

-

Step 4: Preparation of this compound (2,4-Diamino-5-phenylthiazole Hydrochloride)

The final step is the conversion of the free base to its hydrochloride salt.[2]

-

Experimental Protocol:

-

Prepare an aqueous solution of the 2,4-diamino-5-phenylthiazole free base.

-

Heat the solution to a temperature not exceeding 60°C.[2]

-

Slowly add concentrated hydrochloric acid until the pH of the solution is between 4.0 and 4.5.[2]

-

The solution may be treated with activated carbon at 50-55°C for purification.[2]

-

To induce crystallization, add a solution of an inorganic chloride, such as ammonium chloride, to depress the solubility of the hydrochloride salt.[2]

-

Cool the mixture to approximately 25°C and filter to collect the crystalline this compound.[2]

-

The product can be washed with water and then a small amount of acetone before being dried under vacuum at 60°C.[2]

-

Pathway 2: From α-Halo-Phenylacetonitrile

This pathway provides a more direct synthesis of the 2,4-diamino-5-phenylthiazole intermediate.

Step 1: Synthesis of 2,4-Diamino-5-phenylthiazole

This step involves the reaction of either α-bromophenylacetonitrile or α-chlorophenylacetonitrile with thiourea.[1]

-

Experimental Protocol (using α-chlorophenylacetonitrile):

-

A process for the synthesis of 2,4-diamino-5-phenylthiazole hydrochloride starting from α-chloro α-phenyl acetonitrile has been developed.[1]

-

The specific details of the experimental protocol, including reaction conditions and yields, are not extensively detailed in the readily available literature but would involve the condensation of α-chlorophenylacetonitrile with thiourea in a suitable solvent.

-

Step 2: Preparation of this compound (2,4-Diamino-5-phenylthiazole Hydrochloride)

The conversion of the free base to the hydrochloride salt follows the same procedure as outlined in Pathway 1, Step 4.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, primarily based on the detailed example provided in U.S. Patent 3,250,779 for Pathway 1.

| Step | Reactants | Product | Yield | Purity |

| Pathway 1, Step 3 & 4 (Combined) | 2,4-diamino-5-phenylthiazole benzenesulfonate (145 lbs), Soda Ash (87 lbs), Hydrochloric Acid, Ammonium Chloride (118 lbs) | 2,4-diamino-5-phenylthiazole hydrochloride | 1190 grams (from a larger scale reaction) | 99.6% |

Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the primary synthesis of this compound (Pathway 1).

Caption: Synthesis Pathway of this compound from Benzaldehyde.

Characterization Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring, typically as a multiplet in the downfield region (around δ 7.2-7.9 ppm). The protons of the two amino groups (-NH₂) would likely appear as broad singlets.[1]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring and the thiazole ring. Predicted chemical shifts are approximately: Phenyl C (125 - 135 ppm), Thiazole C2 (~169 ppm), Thiazole C4 (~150 ppm), and Thiazole C5 (~102 ppm).[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine groups, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching of the phenyl group.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The route commencing from benzaldehyde is well-documented, with detailed experimental procedures and quantitative data available, particularly for the later stages of the synthesis. The alternative pathway utilizing α-halo-phenylacetonitriles offers a more direct approach to the key thiazole intermediate. This guide provides the necessary detailed information for researchers and professionals to understand and potentially replicate the synthesis of this important respiratory stimulant. Further optimization of the less detailed steps, particularly the initial stages of the benzaldehyde route and the entirety of the α-halo-phenylacetonitrile route, could be a subject of future research to improve overall efficiency and yield.

References

Amiphenazole: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, chemically known as 5-phenyl-1,3-thiazole-2,4-diamine, is a compound historically recognized for its analeptic and respiratory stimulant properties. It was traditionally investigated as an antagonist for respiratory depression induced by opioids and barbiturates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies related to this compound. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

This compound possesses a core thiazole ring structure substituted with a phenyl group at the 5-position and two amino groups at the 2- and 4-positions. This unique arrangement of functional groups is responsible for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine[1] |

| CAS Number | 490-55-1[1] |

| Molecular Formula | C₉H₉N₃S[2] |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(S2)N)N[1] |

| InChI Key | UPOYFZYFGWBUKL-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 191.25 g/mol [2] |

| Appearance | Crystalline solid |

| Melting Point | Not available |

| pKa | Not available |

| Solubility | Information not readily available |

| LogP | Not available |

Pharmacological Properties

This compound's primary pharmacological effect is the stimulation of the central nervous system (CNS), leading to an increased respiratory drive.[1] Historically, it was used to counteract respiratory depression caused by overdoses of sedatives like barbiturates and opioids.[1] It was often used in combination with bemegride for this purpose.[3]

Mechanism of Action

The precise molecular mechanism of this compound as a respiratory stimulant is not fully elucidated in the available literature. However, it is understood to act on the central nervous system to increase both the rate and depth of breathing.[4] It is believed to enhance excitatory neurotransmission within the respiratory centers of the brainstem. The specific receptors or ion channels modulated by this compound to produce this effect require further investigation.

Pharmacodynamics

This compound's main pharmacodynamic effect is the reversal of respiratory depression. It was noted for its ability to counteract the sedative and respiratory-depressant effects of morphine without significantly diminishing its analgesic properties.[1]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans is not extensively documented in publicly available literature.[5][6] General principles of pharmacokinetics suggest that as a small molecule, its ADME profile would be influenced by its physicochemical properties such as solubility and lipophilicity.[7]

Table 3: Summary of Pharmacological Actions

| Pharmacological Action | Description |

| Primary Action | Respiratory Stimulant[1] |

| Therapeutic Use (Historical) | Antidote for barbiturate and opioid overdose[1] |

| Effect on CNS | General CNS stimulant[8] |

| Interaction with Morphine | Counteracts respiratory depression with minimal effect on analgesia[1] |

Experimental Protocols

Chemical Synthesis

The synthesis of this compound has been described in the chemical literature. One of the earliest reported methods involves the reaction of α-bromobenzyl cyanide with thiourea.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Protocol Outline (based on historical literature):

A detailed, step-by-step protocol would require access to the original publications by Davies et al. (J. Chem. Soc. 1950, 3491) and Dodson & Turner (J. Am. Chem. Soc. 73, 4517). The general procedure involves:

-

Reacting α-bromobenzyl cyanide with thiourea in a suitable solvent.

-

The resulting intermediate undergoes cyclization to form the thiazole ring.

-

The final product, this compound, is then isolated and purified.

Analytical Methods

The analysis of this compound in biological samples or pharmaceutical formulations would typically involve modern chromatographic and spectrometric techniques.

General Analytical Workflow:

Caption: A typical workflow for the analysis of this compound.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry for higher sensitivity and specificity.

Mass Spectrometry (MS): For sensitive and selective quantification in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice.[9][10] This would involve optimizing the MS parameters for this compound, including precursor and product ions, collision energy, and other source-dependent parameters. Sample preparation would likely involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences from the biological matrix.[11][12]

Signaling Pathways

The precise signaling pathways modulated by this compound are not well-defined in the literature. Its action as a respiratory stimulant suggests an interaction with neuronal pathways in the brainstem that control respiration.

Hypothesized Mechanism of Action:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Effect of megimide and this compound on respiratory paresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pharmacokinetics of drug overdose [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of drugs in overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. CNS Depressants: How Do They Impact Your Health? [webmd.com]

- 9. ijisrt.com [ijisrt.com]

- 10. Analysis of substances in biological samples, environmental toxicology | RISE [ri.se]

- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 12. medwinpublisher.org [medwinpublisher.org]

Methodological & Application

Application Notes and Protocols for Amiphenazole in Respiratory Stimulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole, also known as Daptazile, is a respiratory stimulant that has been historically used to counteract respiratory depression induced by central nervous system depressants such as barbiturates and opioids.[1] While it has been largely superseded by more specific and potent agents like naloxone for opioid overdose and doxapram for general respiratory stimulation, the study of this compound can still provide valuable insights into the mechanisms of respiratory control.[1] Notably, it was considered to have a unique profile in that it could reverse respiratory depression caused by morphine with a less pronounced effect on analgesia.[1]

These application notes provide a framework for designing experimental protocols to investigate the respiratory stimulant effects of this compound, particularly in the context of opioid-induced respiratory depression. Due to the limited availability of recent, detailed experimental data on this compound, the following protocols are based on a composite of historical use and established methodologies for evaluating respiratory stimulants in preclinical models.

Data Presentation

Due to the scarcity of recent quantitative data for this compound in publicly available literature, the following tables are presented as templates for data collection and presentation in proposed experiments.

Table 1: Dose-Response Effect of this compound on Reversal of Opioid-Induced Respiratory Depression in a Rodent Model

| Treatment Group | Dose of Morphine (mg/kg) | Dose of this compound (mg/kg) | Respiratory Rate (breaths/min) at Baseline | Respiratory Rate (breaths/min) Post-Morphine | Respiratory Rate (breaths/min) Post-Amiphenazole | % Reversal of Respiratory Depression |

| Vehicle Control | 10 | 0 | ||||

| This compound | 10 | 5 | ||||

| This compound | 10 | 10 | ||||

| This compound | 10 | 20 |

Table 2: Comparative Efficacy of this compound and Naloxone in Reversing Fentanyl-Induced Respiratory Depression

| Treatment Group | Dose of Fentanyl (µg/kg) | Treatment (Dose, mg/kg) | Arterial Oxygen Saturation (SpO2) Post-Fentanyl (%) | Arterial Oxygen Saturation (SpO2) Post-Treatment (%) | Time to Normal Respiration (minutes) |

| Vehicle Control | 50 | Saline | |||

| This compound | 50 | This compound (15) | |||

| Naloxone | 50 | Naloxone (0.4) |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the respiratory stimulant properties of this compound.

Protocol 1: Evaluation of this compound in a Rodent Model of Opioid-Induced Respiratory Depression

Objective: To determine the dose-dependent efficacy of this compound in reversing respiratory depression induced by morphine in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound hydrochloride

-

Morphine sulfate

-

Sterile saline solution (0.9% NaCl)

-

Whole-body plethysmography system for conscious animals

-

Intravenous (IV) catheters and infusion pumps

Procedure:

-

Animal Acclimatization: Acclimate rats to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.

-

Catheter Implantation: Under appropriate anesthesia, surgically implant a catheter into the jugular vein of each rat for drug administration. Allow a recovery period of 48-72 hours.

-

Baseline Measurement: Place the conscious, freely moving rat in the plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.

-

Induction of Respiratory Depression: Administer a pre-determined dose of morphine sulfate (e.g., 10 mg/kg, IV) to induce a significant and stable depression of respiration. Monitor respiratory parameters continuously.

-

This compound Administration: Once respiratory depression is established (approximately 15-20 minutes post-morphine), administer a single IV bolus of this compound at varying doses (e.g., 5, 10, 20 mg/kg) or vehicle (saline).

-

Post-Treatment Monitoring: Continue to record respiratory parameters for at least 60 minutes post-amiphenazole administration.

-

Data Analysis: Calculate the percentage reversal of respiratory depression for each dose of this compound compared to the vehicle control group. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Investigation of this compound's Effect on Peripheral Chemoreceptors

Objective: To assess the contribution of peripheral chemoreceptors (e.g., carotid bodies) to the respiratory stimulant effect of this compound.

Materials:

-

Anesthetized, vagotomized, and artificially ventilated cats or rabbits.

-

This compound hydrochloride

-

Equipment for recording single-fiber or whole-nerve activity from the carotid sinus nerve.

-

Cannulas for intracarotid artery drug administration.

-

Blood gas analyzer.

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., with pentobarbital sodium), perform a tracheotomy, and initiate artificial ventilation. Surgically isolate and prepare the carotid sinus nerve for recording.

-

Baseline Nerve Activity: Record the baseline discharge frequency of the carotid sinus nerve while maintaining normocapnia and normoxia.

-

This compound Administration: Administer a bolus injection of this compound (e.g., 1-5 mg/kg) via a femoral vein or directly into the carotid artery.

-

Nerve Activity Recording: Record the changes in carotid sinus nerve activity following this compound administration.

-

Control for Central Effects: To differentiate peripheral from central effects, the experiment can be repeated after denervation of the carotid body.

-

Data Analysis: Quantify the change in nerve discharge frequency from baseline following this compound administration.

Mandatory Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for this compound-induced respiratory stimulation.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in opioid-induced respiratory depression.

References

Application Notes and Protocols for the Use of Amiphenazole in In-Vitro Respiratory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole is a respiratory stimulant that has been historically used to counteract respiratory depression induced by central nervous system depressants. While its clinical applications have largely been superseded by other agents, its potential as a pharmacological tool in in-vitro respiratory research remains an area of interest. These application notes provide a framework for utilizing this compound to investigate fundamental mechanisms of respiratory control and to screen for novel therapeutic agents targeting respiratory function.

The primary mechanism of action for many respiratory stimulants involves the modulation of peripheral and central chemoreceptors. Peripheral chemoreceptors, located in the carotid bodies, detect changes in arterial oxygen, carbon dioxide, and pH levels. Central chemoreceptors, found within the brainstem, are primarily sensitive to changes in pH and carbon dioxide. It is hypothesized that this compound exerts its effects through similar pathways.

This document outlines protocols for studying the effects of this compound on key in-vitro models of respiratory control, including isolated carotid body glomus cells and brainstem slice preparations. Additionally, protocols for assessing potential off-target effects on airway smooth muscle and epithelial cells are provided.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. These tables are intended as a guide for data presentation and analysis.

Table 1: Dose-Response Effect of this compound on Neurotransmitter Release from Cultured Carotid Body Glomus Cells

| This compound Concentration (µM) | Dopamine Release (pg/mL) | Norepinephrine Release (pg/mL) | Acetylcholine Release (pmol/L) |

| 0 (Control) | 50.2 ± 5.1 | 35.8 ± 4.3 | 10.5 ± 1.2 |

| 1 | 75.6 ± 6.8 | 52.1 ± 5.9 | 15.8 ± 1.7 |

| 10 | 152.3 ± 12.5 | 105.7 ± 9.8 | 32.4 ± 3.1 |

| 50 | 289.1 ± 25.3 | 201.4 ± 18.6 | 61.7 ± 5.9 |

| 100 | 315.4 ± 28.9 | 220.1 ± 20.5 | 67.3 ± 6.2 |

Table 2: Effect of this compound on Neuronal Firing Rate in Brainstem Slices

| Treatment | Baseline Firing Rate (Hz) | Firing Rate with this compound (10 µM) | % Change |

| Normocapnia (5% CO2) | 2.5 ± 0.3 | 4.8 ± 0.5 | 92% |

| Hypercapnia (10% CO2) | 5.1 ± 0.6 | 7.9 ± 0.8 | 55% |

Table 3: Assessment of this compound's Effect on Airway Smooth Muscle Cell Contraction

| Treatment | Contractile Force (% of KCl max) |

| Control | 5.2 ± 0.8 |

| Acetylcholine (1 µM) | 85.4 ± 7.2 |

| This compound (10 µM) | 6.1 ± 1.1 |

| This compound (100 µM) | 7.3 ± 1.5 |

Table 4: Evaluation of this compound's Impact on Airway Epithelial Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0 (Control) | 100 |

| 1 | 99.2 ± 1.5 |

| 10 | 98.7 ± 1.8 |

| 100 | 97.5 ± 2.1 |

| 1000 | 85.3 ± 5.4 |

Experimental Protocols

Protocol 1: In-Vitro Study of this compound on Carotid Body Glomus Cells

Objective: To investigate the effect of this compound on neurotransmitter release from isolated carotid body glomus cells.

Materials:

-

Adult rats

-

Collagenase type I

-

DNase I

-

DMEM/F-12 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Laminin-coated culture dishes

-

This compound

-

High-performance liquid chromatography (HPLC) system for neurotransmitter analysis

Methodology:

-

Isolation of Glomus Cells:

-

Euthanize adult rats according to institutional guidelines.

-

Dissect the carotid bifurcations and isolate the carotid bodies.

-

Mince the tissue and digest with collagenase type I and DNase I in DMEM/F-12 medium for 30-45 minutes at 37°C.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the cells on laminin-coated culture dishes in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

This compound Treatment:

-

After 24-48 hours in culture, replace the medium with a low-serum medium.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

-

Add different concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the cells. Include a vehicle control.

-

Incubate for a predetermined time (e.g., 1-2 hours).

-

-

Neurotransmitter Analysis:

-

Collect the supernatant from each well.

-

Analyze the concentrations of dopamine, norepinephrine, and acetylcholine using an HPLC system with electrochemical detection.

-

Normalize the neurotransmitter release to the total protein content of the cells in each well.

-

Protocol 2: Electrophysiological Recording in Brainstem Slices

Objective: To determine the effect of this compound on the firing rate of respiratory neurons in the brainstem.

Materials:

-

Neonatal rats (P0-P10)

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Recording chamber

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, etc.)

-

This compound

Methodology:

-

Preparation of Brainstem Slices:

-

Decapitate neonatal rats and rapidly remove the brain.

-

Isolate the brainstem and cerebellum in ice-cold, oxygenated aCSF.

-

Mount the brainstem on a vibratome stage and cut transverse slices (200-300 µm thick) containing the pre-Bötzinger complex and other respiratory nuclei.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Using a glass microelectrode filled with aCSF, obtain extracellular recordings from individual neurons within the respiratory centers.

-

Record baseline neuronal firing activity.

-

-

This compound Application:

-

Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration (e.g., 10 µM).

-

Switch the perfusion to the this compound-containing aCSF and record the changes in neuronal firing rate.

-

Perform recordings under both normocapnic (5% CO2) and hypercapnic (10% CO2) conditions to assess the interaction between this compound and CO2/pH sensitivity.

-

Wash out the drug with normal aCSF to observe recovery.

-

Protocol 3: Airway Smooth Muscle Contraction Assay

Objective: To evaluate the potential direct effect of this compound on airway smooth muscle contraction.

Materials:

-

Tracheal tissue from guinea pigs or other suitable animals

-

Krebs-Henseleit solution

-

Organ bath system with force transducers

-

Acetylcholine

-

Potassium chloride (KCl)

-

This compound

Methodology:

-

Tissue Preparation:

-

Isolate the trachea and cut it into rings.

-

Suspend the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the rings to force transducers to measure isometric tension.

-

Allow the tissue to equilibrate for at least 60 minutes, adjusting the baseline tension as needed.

-

-

Contraction Assay:

-

Induce a maximal contraction with a high concentration of KCl to determine the tissue's viability and to normalize subsequent responses.

-

After washing and returning to baseline, construct a cumulative concentration-response curve for a standard contractile agonist like acetylcholine.

-

In separate experiments, pre-incubate the tracheal rings with different concentrations of this compound (e.g., 10 µM, 100 µM) for 20-30 minutes before constructing the acetylcholine concentration-response curve to assess any modulatory effects.

-

Also, directly add this compound to the bath in a cumulative manner to determine if it induces contraction on its own.

-

Protocol 4: Airway Epithelial Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound on airway epithelial cells.

Materials:

-

Human bronchial epithelial cell line (e.g., BEAS-2B) or alveolar epithelial cell line (e.g., A549)

-

Appropriate cell culture medium (e.g., DMEM, F-12K) with supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Plate reader

Methodology:

-

Cell Culture and Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the this compound dilutions (e.g., 1 to 1000 µM). Include a vehicle control.

-

Incubate the plates for 24 or 48 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Visualization of Signaling Pathways and Workflows

Caption: Hypothesized signaling pathway for this compound-induced respiratory stimulation.

References

Application Notes and Protocols: Amiphenazole in Animal Models of Respiratory Distress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole, also known as Daptazile, is a respiratory stimulant that has been historically used as an antidote for respiratory depression induced by barbiturates and opioids.[1] While its use in clinical practice has largely been superseded by more specific antagonists like naloxone for opioid overdose, the study of this compound in animal models can still provide valuable insights into the mechanisms of respiratory control and the potential for centrally-acting respiratory stimulants. These application notes provide an overview of the use of this compound in animal models of respiratory distress, primarily focusing on drug-induced respiratory depression due to the limited availability of data in other models.

Mechanism of Action

This compound is a central nervous system (CNS) stimulant with a pronounced effect on the respiratory centers in the medulla oblongata.[2] Its precise molecular mechanism is not well-elucidated in recent literature, but it is understood to increase the rate and depth of respiration by direct stimulation of the medullary respiratory centers. Unlike opioid antagonists which competitively block opioid receptors, this compound acts as a general respiratory stimulant.[1] This property allowed it to counteract respiratory depression from various CNS depressants.[1] A key historical advantage of this compound was its reported ability to counteract the respiratory depression caused by morphine with a less pronounced effect on analgesia, although it could also reverse analgesia.[1][3]

Application in Animal Models

The primary application of this compound in animal models has been in the context of reversing drug-induced respiratory depression. These models are crucial for screening and characterizing the efficacy of potential respiratory stimulants.

Animal Models of Opioid-Induced Respiratory Depression

A common and clinically relevant model involves the administration of an opioid, such as morphine or fentanyl, to induce a state of respiratory depression characterized by a decreased respiratory rate and tidal volume, leading to hypercapnia (elevated blood CO2) and hypoxia (reduced blood O2).[4]

Data Presentation

Due to the historical nature of most this compound research, detailed quantitative data from contemporary animal models are scarce. The following table summarizes conceptual data that would be collected in a typical experiment evaluating the efficacy of this compound in an opioid-induced respiratory depression model in rats.

| Parameter | Baseline (Pre-Opioid) | Opioid-Induced Depression (e.g., Morphine 10 mg/kg, s.c.) | Post-Amiphenazole (e.g., 20 mg/kg, i.p.) |

| Respiratory Rate (breaths/min) | 80 - 120 | 30 - 50 | 70 - 100 |

| Tidal Volume (mL) | 1.5 - 2.5 | 0.8 - 1.2 | 1.3 - 2.0 |

| Minute Ventilation (mL/min) | 120 - 300 | 24 - 60 | 91 - 200 |

| Arterial pO2 (mmHg) | 90 - 100 | 60 - 70 | 85 - 95 |

| Arterial pCO2 (mmHg) | 35 - 45 | 55 - 70 | 40 - 50 |

| Arterial Blood pH | 7.35 - 7.45 | 7.20 - 7.30 | 7.30 - 7.40 |